
Unveiling the Target Profile of SF1126: A
Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SF 11

Cat. No.: B1663727 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the

Selectivity of the Dual PI3K/BRD4 Inhibitor SF1126.

SF1126 is a first-in-class, vascular-targeted prodrug that, upon administration, is converted to

its active form, LY294002. This active metabolite is a potent inhibitor of both the

phosphoinositide 3-kinase (PI3K) and the bromodomain and extra-terminal domain (BET)

family of proteins, particularly BRD4. This dual-action mechanism makes SF1126 a compound

of significant interest in oncology research. However, a thorough understanding of its cross-

reactivity profile is paramount for accurate interpretation of experimental results and for

anticipating potential off-target effects. This guide provides a comparative analysis of the cross-

reactivity of SF1126/LY294002 against other kinases and compares its profile to other relevant

inhibitors.

On-Target and Off-Target Activity of SF1126 (as
LY294002)
As SF1126 is a prodrug of LY294002, the in vitro cross-reactivity profile is best represented by

the activity of LY294002. LY294002 is a pan-PI3K inhibitor, demonstrating activity against

multiple isoforms of Class I PI3K. Furthermore, it exhibits inhibitory activity against other

kinases, some of which are structurally related to PI3K, while others are not.
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Target Family Target LY294002 IC50 Notes

Primary On-Target

(PI3K)
PI3Kα 0.5 µM[1][2] Pan-PI3K inhibitor.

PI3Kβ 0.97 µM[1][2]

PI3Kδ 0.57 µM[1][2]

Primary On-Target

(BET)
BRD4

Binds to the active

site[3]
Dual inhibitor activity.

Known Off-Target mTOR Inhibits[1][4] PI3K-related kinase.

DNA-PK 1.4 µM[1][2] PI3K-related kinase.

CK2 98 nM[1][2]

Unrelated

serine/threonine

kinase.

Pim-1 Inhibits[1][4]

Unrelated

serine/threonine

kinase.

GSK3β Inhibits[4]

Comparison with Other PI3K and BET Inhibitors
To provide context for the cross-reactivity profile of SF1126/LY294002, it is useful to compare it

with other inhibitors that target either the PI3K or BET pathways, as well as other dual-

inhibitors.
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Compound Primary Target(s) Key Selectivity Notes

SF1126 (LY294002) Pan-PI3K / BRD4

Broad-spectrum PI3K inhibitor

with known off-target effects on

mTOR, DNA-PK, CK2, and

Pim-1.[1][2][4]

CAL-101 (Idelalisib) PI3Kδ

Highly selective for the δ

isoform over α, β, and γ

isoforms of PI3K, with 40- to

300-fold greater selectivity for

p110δ.[5] No activity was

observed against a panel of

402 diverse kinases at 10µM.

[5]

JQ1
BET family (BRD2, BRD3,

BRD4, BRDT)

Potent and selective inhibitor

of the BET family of

bromodomain proteins.[6] It

has been shown to have off-

target effects, such as

activating the nuclear receptor

PXR.[7]

SF2523 PI3K / BRD4
A potent dual inhibitor of PI3K

and BRD4.[8][9]

SF2535 PI3Kδ / BRD4

A dual inhibitor that specifically

targets the PI3Kδ isoform and

BRD4.[10]

Signaling Pathways and Experimental Workflows
To understand the context of SF1126's activity and how its cross-reactivity is determined, it is

important to visualize the signaling pathways it targets and the general workflows of the assays

used for its characterization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.selleckchem.com/products/ly294002-pi3k-inhibitor.html
https://www.medchemexpress.com/LY294002.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC1868829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3694505/
https://en.wikipedia.org/wiki/JQ1
https://academic.oup.com/nar/article/52/4/1661/7469971
https://aacrjournals.org/mct/article/18/6/1036/92682/SF2523-Dual-PI3K-BRD4-Inhibitor-Blocks-Tumor
https://grantome.com/grant/NIH/R01-CA215651-02
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.766888/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3K

Activates

PIP2

Phosphorylates

PIP3

AKT

Activates

mTOR

Activates

Cell Growth &
Survival

Acetylated
Histones

BRD4

Binds

Gene Transcription
(e.g., MYC)

SF1126
(LY294002)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1663727?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Dual Inhibition of PI3K and BRD4 Pathways by SF1126. This diagram illustrates how

SF1126 (acting as LY294002) inhibits both the PI3K/AKT/mTOR signaling cascade, which is

crucial for cell growth and survival, and the BRD4-mediated transcription of oncogenes like

MYC.
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Figure 2: Workflow for Biochemical Kinase Assay. This flowchart outlines the key steps in a

typical in vitro kinase assay used to determine the IC50 values and thus the cross-reactivity

profile of an inhibitor like SF1126.
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Figure 3: Workflow for Cell-Based Assays. This diagram shows the general procedure for

evaluating the effects of an inhibitor like SF1126 in a cellular context, assessing outcomes such

as cell viability, apoptosis, and on-target pathway modulation.

Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol provides a generalized framework for determining the half-maximal inhibitory

concentration (IC50) of a compound against a purified kinase in a biochemical, cell-free format.

Materials:

Purified recombinant kinase of interest

Specific peptide substrate for the kinase

SF1126 (or LY294002) and other comparator compounds

Adenosine triphosphate (ATP)

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Multi-well assay plates (e.g., 384-well white plates)

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., SF1126) in DMSO. A

typical starting concentration is 10 mM, with subsequent 10-fold dilutions.

Reaction Setup: In a multi-well plate, add the diluted inhibitor to the appropriate wells.

Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

Enzyme and Substrate Addition: Prepare a master mix containing the purified kinase and its

substrate in the kinase assay buffer. Add this mix to each well containing the inhibitor or
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control.

Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution

to each well to start the kinase reaction. The final ATP concentration should be close to the

Km value for the specific kinase, if known.

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined

time (e.g., 60 minutes).

Signal Detection: Stop the kinase reaction and detect the signal according to the

manufacturer's instructions for the chosen detection reagent. For example, with the ADP-

Glo™ assay, the reagent is added to terminate the kinase reaction and deplete the remaining

ATP, followed by the addition of a kinase detection reagent to convert the generated ADP to

ATP and produce a luminescent signal.

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely

proportional to the kinase activity. Normalize the data to the positive (no inhibitor) and

negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the

inhibitor concentration and fit the data to a four-parameter logistic curve to determine the

IC50 value.

Cell-Based Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of an inhibitor on the viability and

proliferation of cultured cells.

Materials:

Cancer cell line of interest

Complete cell culture medium (e.g., DMEM with 10% FBS)

SF1126 (or LY294002) and other comparator compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
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96-well cell culture plates

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor (e.g.,

SF1126) in fresh culture medium. Include a vehicle-only control (e.g., DMSO).

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an

additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases

will convert the water-soluble MTT to an insoluble formazan.

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a

microplate reader.

Data Analysis: Subtract the background absorbance from all readings. Calculate the

percentage of cell viability for each inhibitor concentration relative to the vehicle-treated

control cells. Plot the percentage of viability against the logarithm of the inhibitor

concentration and determine the cellular IC50 value using a sigmoidal dose-response curve.

Conclusion
SF1126, through its active form LY294002, presents a compelling therapeutic strategy by

simultaneously targeting the PI3K and BRD4 pathways. While it is a pan-PI3K inhibitor, it is not

entirely selective and demonstrates inhibitory activity against other kinases such as mTOR,

DNA-PK, and CK2. This cross-reactivity profile is a critical consideration for researchers, as it

can influence the interpretation of experimental outcomes. When compared to more selective
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inhibitors like the PI3Kδ-specific CAL-101 or the BET-specific JQ1, the broader activity of

SF1126 offers the potential for synergistic anti-cancer effects but also carries a higher risk of

off-target effects. The use of robust biochemical and cell-based assays, as outlined in this

guide, is essential for further characterizing the selectivity and efficacy of SF1126 and other

dual-target inhibitors in various preclinical models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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